Tridecaprenyl diphosphate is classified under the enzyme commission number EC 2.5.1.75, which identifies it as a member of the transferases class, specifically those transferring alkyl or aryl groups other than methyl groups. This compound is synthesized through the action of specific polyprenyl diphosphate synthases, which catalyze the sequential addition of isoprene units to form longer chain compounds. The primary biological source of tridecaprenyl diphosphate includes various bacterial species, particularly those involved in the synthesis of quinones and cell wall components.
The synthesis of tridecaprenyl diphosphate typically involves enzymatic reactions where isopentenyl diphosphate serves as the building block. The process can be summarized as follows:
Tridecaprenyl diphosphate has a complex molecular structure characterized by a long hydrocarbon chain and two phosphate groups. Its chemical formula is , with a molecular weight of approximately 1060.5 Daltons . The structure consists of:
Tridecaprenyl diphosphate participates in various biochemical reactions, primarily involving its conversion to other compounds essential for cellular functions:
The mechanism by which tridecaprenyl diphosphate exerts its biological effects involves several key steps:
Tridecaprenyl diphosphate exhibits several notable physical and chemical properties:
Tridecaprenyl diphosphate has significant applications in scientific research:
Polyprenyl diphosphate synthases (PDS) catalyze the sequential condensation of isopentenyl diphosphate (IPP) with allylic diphosphate primers to form tridecaprenyl diphosphate (TDP), a C₆₅ isoprenoid. These cis-prenyltransferases operate processively, adding 13 isoprene units (5 carbons each) to generate the final C₆₅ product. In bacteria like Mycobacterium tuberculosis, TDP serves as a precursor for cell wall components, including lipoarabinomannan and peptidoglycan intermediates, where it functions as a membrane-anchored glycosyl carrier lipid [1] [4]. Unlike typical undecaprenyl diphosphate synthases (UPPS) producing C₅₅ chains, TDP synthases exhibit specialized chain-length control mechanisms to achieve C₆₅ specificity, often requiring divalent cations (Mg²⁺/Mn²⁺) and alkaline pH (7.5–8.5) for optimal activity [1] [6].
Substrate specificity in TDP synthesis is governed by structural features of PDS enzymes:
Table 1: Polyprenyl Diphosphate Synthases and Product Specificity
Enzyme | Organism | Substrate Preference | Product | Chain Length |
---|---|---|---|---|
Rv2361c | M. tuberculosis | ω,E,Z-FPP | Decaprenyl | C₅₀ |
PDSS1-PDSS2 | Homo sapiens | trans-FPP | Decaprenyl | C₅₀ |
MvDPPS1-MvDPPS2b | Megoura viciae (aphid) | Undefined allylic primer | TDP | C₆₅ |
Kinetic parameters of PDS enzymes reveal substrate affinities and catalytic efficiency:
Table 2: Kinetic Parameters of Rv2361c with Allylic Substrates
Allylic Substrate | Km (μM) | kcat (min⁻¹) | kcat/Km (μM⁻¹·min⁻¹) |
---|---|---|---|
ω,E,Z-Farnesyl Diphosphate | 290 | 105 | 0.36 |
ω,E,E-Farnesyl Diphosphate | 84 | 42 | 0.10 |
Neryl Diphosphate | 29 | 15 | 0.05 |
Geranyl Diphosphate | 490 | 18 | 0.04 |
TDP biosynthesis intersects with two metabolic nodes:
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